

CAS number for 2-amino-N-methyl-2-phenylacetamide hydrochloride

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Compound of Interest

Compound Name: 2-amino-N-methyl-2-phenylacetamide hydrochloride

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An In-Depth Technical Guide to **2-amino-N-methyl-2-phenylacetamide hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-amino-N-methyl-2-phenylacetamide hydrochloride** (CAS Number: 53059-80-6).^{[1][2]} As a member of the phenylacetamide class, this compound holds potential as a versatile building block in medicinal chemistry and drug discovery. This document details its chemical and physical properties, outlines a representative synthetic route, provides robust analytical methodologies for its characterization and quantification, discusses its potential pharmacological relevance, and establishes clear safety and handling protocols. The information is curated to support researchers in leveraging this molecule for the development of novel therapeutic agents.

Introduction

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.^{[3][4][5]} The specific compound, **2-amino-N-methyl-2-phenylacetamide hydrochloride**, is a functionalized derivative distinguished by an alpha-amino group and an N-methylated amide. This unique combination of functional groups offers multiple reactive handles for chemical modification, making it an attractive starting point for the

synthesis of diverse chemical libraries. The hydrochloride salt form generally confers improved solubility and stability, which are advantageous properties for both chemical reactions and pharmaceutical development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of **2-amino-N-methyl-2-phenylacetamide hydrochloride** are summarized below.

Property	Value	Source
CAS Number	53059-80-6	[1][2]
Molecular Formula	C ₉ H ₁₃ ClN ₂ O	[2]
Molecular Weight	200.67 g/mol	[1]
IUPAC Name	2-amino-N-methyl-2-phenylacetamide hydrochloride	[2]
SMILES	Cl.CNC(=O)C(N)C1=CC=CC=C1	[2]
InChI Key	SDDDEENAJBZGLB-UHFFFAOYSA-N	[2]
Polar Surface Area	55 Å ²	[2]
Rotatable Bond Count	2	[2]

Note: Properties such as melting point, boiling point, and solubility are not extensively documented in publicly available literature and should be determined experimentally.

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for **2-amino-N-methyl-2-phenylacetamide hydrochloride** is not readily available, a logical and efficient synthetic route can be extrapolated from standard organic chemistry principles and established methods for

analogous compounds.[6] A common approach involves the acylation of a suitable amine with a phenylacetic acid derivative.

Proposed Synthetic Pathway: Acylation of N-methyl-2-phenylglycinamide

A plausible synthesis begins with the commercially available 2-amino-2-phenylacetic acid (phenylglycine). The synthesis can be conceptualized as a multi-step process involving amide formation followed by the introduction of the N-methyl group and subsequent salt formation. A more direct, albeit potentially less controlled, method would be the acylation of N-methylamine with an activated phenylglycine derivative where the alpha-amino group is protected.

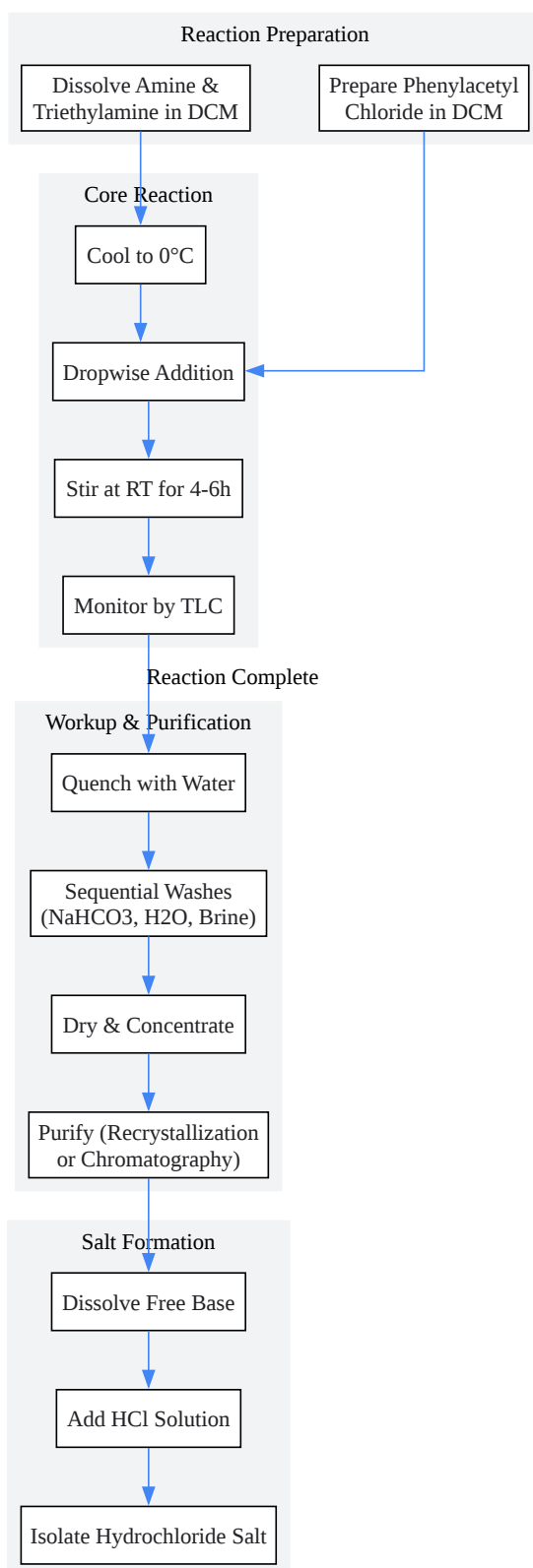
A representative workflow for a related synthesis, the acylation of an amine with phenylacetyl chloride, is described below and serves as a foundational protocol.[6]

General Experimental Protocol for Phenylacetamide Synthesis

Causality: This protocol is based on the nucleophilic acyl substitution reaction, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting amine (1.2 equivalents) and triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).
- **Addition of Acyl Chloride:** Cool the solution to 0 °C using an ice bath. Dropwise, add a solution of the appropriate phenylacetyl chloride derivative (1.0 equivalent) in anhydrous DCM over 30 minutes with vigorous stirring.[6]
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress should be monitored by Thin-Layer Chromatography (TLC).[6]

- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.[\[6\]](#)
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[\[6\]](#)
- Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.[\[6\]](#)
- Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a stoichiometric amount of HCl (as a solution in a compatible solvent or as a gas) to precipitate the hydrochloride salt.



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Caption: Generalized workflow for the synthesis of a phenylacetamide hydrochloride.

Analytical Methodologies

To ensure the identity, purity, and quantity of **2-amino-N-methyl-2-phenylacetamide hydrochloride**, a combination of analytical techniques is required. The most common and effective methods are Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.^{[7][8]}

Structural Characterization: NMR Spectroscopy

- ¹H NMR (Proton NMR): The spectrum should exhibit characteristic signals for the aromatic protons of the phenyl ring, a singlet or doublet for the alpha-proton, a signal for the N-methyl group, and distinct signals for the amine (-NH₂) and amide (-NH-) protons.
- ¹³C NMR (Carbon-13 NMR): This will confirm the presence of the correct number of carbon atoms, with a characteristic peak for the amide carbonyl carbon (typically around 170 ppm) and distinct signals for the aromatic and aliphatic carbons.^[7]

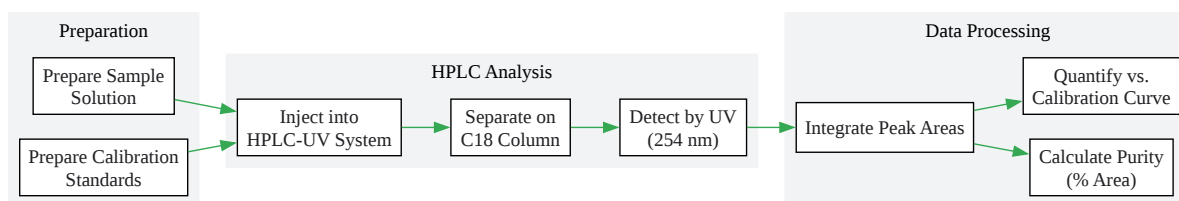
Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method with UV detection is the standard for determining the purity and concentration of phenylacetamide derivatives.

Protocol: RP-HPLC Method for Purity Analysis

- Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid to improve peak shape).
- Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of calibration standards by serial dilution.
- Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration.

- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 3.5 μ m
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Detection Wavelength: ~254 nm (or an experimentally determined λ_{max})
 - Column Temperature: 30 $^{\circ}$ C
- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to the calibration curve generated from the reference standards.



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Caption: Analytical workflow for HPLC-based purity and quantification analysis.

Applications in Research and Drug Development

While specific biological activities for **2-amino-N-methyl-2-phenylacetamide hydrochloride** are not extensively reported, the broader class of phenylacetamide derivatives is associated with significant pharmacological potential. This makes the title compound a valuable scaffold for further investigation.

- **Antidepressant Potential:** Phenylacetamide derivatives have been synthesized and evaluated as potential antidepressant agents.[8] The core structure can interact with biological targets involved in mood regulation.
- **Anti-inflammatory and Analgesic Activity:** Many N-phenylacetamide derivatives have shown promising anti-inflammatory and analgesic properties, potentially through mechanisms like the inhibition of cyclo-oxygenase (COX) enzymes.[4]
- **Anticancer Activity:** Certain functionalized phenylacetamides have been investigated as cytotoxic agents against various cancer cell lines, including prostate and breast cancer.[5]
- **Cannabinoid Receptor Modulation:** Novel biamide derivatives based on a phenylacetamide scaffold have been identified as potent and selective inverse agonists for the cannabinoid receptor 2 (CB₂), with potential applications in treating osteoporosis.[9]

The presence of the primary amino group and the N-methyl amide in **2-amino-N-methyl-2-phenylacetamide hydrochloride** provides sites for diversification, allowing chemists to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.

Safety and Handling

Proper safety precautions are essential when handling any chemical compound. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, hazard information can be inferred from related phenylacetamide compounds.[10]

- **Personal Protective Equipment (PPE):** Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11][12]
- **Engineering Controls:** Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[10] Ensure easy access to an eyewash station and safety shower.[10]
- **Handling:** Avoid creating dust. Do not ingest or inhale. Avoid contact with eyes, skin, and clothing.[11] Wash hands thoroughly after handling.[12]

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[11\]](#)[\[12\]](#)
Store away from incompatible materials such as strong oxidizing agents.[\[11\]](#)

First Aid Measures[\[12\]](#)

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
- Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.
- Inhalation: Move to fresh air. If not breathing, give artificial respiration.
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.

Conclusion

2-amino-N-methyl-2-phenylacetamide hydrochloride is a chemical entity with considerable potential as a foundational molecule in medicinal chemistry. Its structural features, including a reactive primary amine and a stable amide bond, make it an ideal candidate for library synthesis and lead optimization campaigns. This guide has provided the essential technical information—from its fundamental properties and synthesis to its analytical validation and potential applications—to empower researchers to effectively utilize this compound in their drug discovery and development endeavors. Adherence to the outlined safety protocols is paramount to ensure safe and effective laboratory operations.

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